5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-6-(methylsulfonamido)benzofuran-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-2-(4-fluorophenyl)-6-(methanesulfonamido)-N-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-22-20(24)18-15-9-14(11-3-4-11)16(23-28(2,25)26)10-17(15)27-19(18)12-5-7-13(21)8-6-12/h5-11,23H,3-4H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEQVLKWQSHXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)NS(=O)(=O)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-2-(4-fluorophenyl)-N-methyl-6-(methylsulfonamido)benzofuran-3-carboxamide, a synthetic compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.
The chemical formula for this compound is , with a molecular weight of approximately 446.49 Da. It is classified as a non-polymer compound and features a unique benzofuran core structure that is often associated with various biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C22H23FN2O5S |
| Molecular Weight | 446.49 Da |
| Formal Charge | 0 |
| Component Type | Non-Polymer |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways. Preliminary studies suggest that it may inhibit certain pathways associated with cancer cell proliferation and inflammation.
In Vitro Studies
- Cytotoxicity : Initial investigations have demonstrated moderate cytotoxic effects against several human tumor cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound appears to inhibit tubulin polymerization, which is critical for cell division, leading to reduced viability in these cell lines .
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, possibly through the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases .
- Enzyme Inhibition : It has been reported to act as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders .
Case Studies
A notable study highlighted the compound's effectiveness in reducing glioma cell viability by inducing apoptosis through multiple pathways, including the activation of the Calpain/Cathepsin pathway and inhibition of the AKT/mTOR signaling axis. These findings underscore its potential as an anti-cancer therapeutic .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₂₃H₂₂FN₂O₄S
- Molecular Weight : 441.49 g/mol
- Key Functional Groups : Benzofuran core, fluorophenyl, cyclopropyl, sulfonamido, and carboxamide moieties.
Comparison with Similar Compounds
The compound belongs to a family of benzofuran derivatives optimized for antiviral activity. Below is a detailed comparison with structural analogs and their biological/pharmacological profiles:
Structural Analogs and Modifications
Key Findings
Bioactivity and Mechanism
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents () improve metabolic stability by reducing cytochrome P450-mediated oxidation.
- Boronic Acid Moieties : Critical for forming covalent adducts with viral polymerases, as seen in HCV inhibitors .
- Hydroxyethyl Substitution : Enhances solubility and reduces plasma protein binding compared to the methylsulfonamido parent .
Discontinued Derivatives
- 5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid (CAS 338410-54-1): Discontinued due to inferior pharmacokinetics and poor oral absorption .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-6-(methylsulfonamido)benzofuran-3-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step functionalization of the benzofuran core. Key steps include:
- Sulfonamidation : Reaction of the benzofuran intermediate with methylsulfonamido groups under basic conditions (e.g., K₂CO₃ in HMPA at 60°C) to install the sulfonamide moiety .
- Cyclopropane Introduction : Cyclopropylation via nucleophilic substitution or cross-coupling reactions, often requiring controlled temperature and inert atmospheres .
- Carboxamide Formation : Amidation using methylamine derivatives, typically in polar aprotic solvents like THF or DMF .
- Purification : Flash chromatography (e.g., 0–50% EtOAc/hexanes) and recrystallization are critical for isolating high-purity product .
Q. How is the compound characterized structurally using spectroscopic methods?
- Methodological Answer :
- LC-MS (ES-LCMS) : Confirms molecular weight (e.g., observed m/z 562 [M+1] in intermediate derivatives) .
- ¹H/¹³C NMR : Assigns aromatic protons (e.g., 4-fluorophenyl substituents), cyclopropyl CH₂ groups, and methylsulfonamido signals. Deuterated solvents (CDCl₃ or DMSO-d₆) are used to resolve overlapping peaks .
- X-ray Crystallography : Resolves stereochemistry and packing motifs (see PDB entries like 8XJ for analogous benzofuran structures) .
Advanced Research Questions
Q. How can coupling reactions in the synthesis be optimized for higher yields and regioselectivity?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (HMPA, DMF) enhance reactivity but may require post-reaction cleanup to remove toxic residues .
- Catalyst Selection : Pd/C (10% w/w) under hydrogen atmosphere facilitates nitro-to-amine reductions with >95% yield .
- Temperature Control : Reactions at 60°C balance speed and side-product formation. Lower temperatures (0°C) are used for diazotization steps to avoid decomposition .
- Example Optimization Table :
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Sulfonamidation | HMPA | K₂CO₃ | 60 | 85 |
| Nitro Reduction | MeOH | Pd/C | RT | 100 |
| Cyclopropylation | THF | – | 0 | 78 |
Q. How to resolve contradictions between computational models and experimental spectroscopic data?
- Methodological Answer :
- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data. Deviations >0.5 ppm suggest incorrect conformational assignments .
- Aromaticity Analysis : Benzofuran’s electron-rich core may perturb predicted vs. observed ¹³C shifts. Adjust computational models for solvent effects .
- Case Study : For 8XJ (a structural analog), computational models underestimated fluorine’s deshielding effect by 8%, necessitating iterative refinement .
Q. What strategies address discrepancies in biological assay data (e.g., unexpected IC₅₀ values)?
- Methodological Answer :
- Metabolite Screening : Check for in situ degradation (e.g., via LC-MS) that could generate active/inactive metabolites .
- Solubility Adjustments : Use co-solvents (DMSO ≤1%) or formulate as nanoparticles to improve bioavailability .
- Target Validation : Confirm binding to intended targets (e.g., kinase assays) and rule out off-target interactions via proteome-wide profiling .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., HCV NS5B polymerase for analogs) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with fluorophenyl groups) using MOE or Discovery Studio .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
